molecular formula C19H18ClN3O2 B251983 N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide

N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide

Cat. No. B251983
M. Wt: 355.8 g/mol
InChI Key: OTULKPLRNWYNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in the 1990s and has since been used to study the endocannabinoid system and its effects on the body.

Mechanism of Action

N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the regulation of immune function. It has also been shown to have analgesic, anti-inflammatory, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful reference compound for studying other synthetic cannabinoids. However, one limitation of using N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is that it is a potent agonist of the cannabinoid receptors, which can make it difficult to study the effects of other compounds that may have weaker effects on these receptors.

Future Directions

There are several future directions for research involving N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One area of research is the development of new synthetic cannabinoids that have different effects on the endocannabinoid system. Another area of research is the study of the effects of cannabinoids on various physiological processes, such as pain, inflammation, and immune function. Additionally, there is ongoing research into the potential therapeutic uses of cannabinoids for various medical conditions, such as chronic pain, epilepsy, and cancer.

Synthesis Methods

The synthesis of N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-(dimethylamino)propylamine to form the intermediate 2-chloro-N-(3-(dimethylamino)propyl)benzamide. This intermediate is then reacted with indole-2-carboxylic acid to form N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide.

Scientific Research Applications

N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of other synthetic cannabinoids and is also used to study the effects of cannabinoids on various physiological processes.

properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c20-15-8-3-2-7-14(15)18(24)21-10-5-11-22-19(25)17-12-13-6-1-4-9-16(13)23-17/h1-4,6-9,12,23H,5,10-11H2,(H,21,24)(H,22,25)

InChI Key

OTULKPLRNWYNJN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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